Cas no 1860074-85-6 (2-{[(Benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acid)
amino}acetic acid structure](https://ja.kuujia.com/scimg/cas/1860074-85-6x500.png)
2-{[(Benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acid 化学的及び物理的性質
名前と識別子
-
- 2-{[(benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acid
- 1860074-85-6
- EN300-7166697
- 2-{[(Benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acid
-
- インチ: 1S/C12H15NO5/c14-7-6-13(8-11(15)16)12(17)18-9-10-4-2-1-3-5-10/h1-5,14H,6-9H2,(H,15,16)
- InChIKey: ORYAVXUFHGRIDP-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N(CC(=O)O)CCO)=O
計算された属性
- せいみつぶんしりょう: 253.09502258g/mol
- どういたいしつりょう: 253.09502258g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 87.1Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
2-{[(Benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7166697-0.05g |
2-{[(benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acid |
1860074-85-6 | 0.05g |
$563.0 | 2023-05-25 | ||
Enamine | EN300-7166697-1.0g |
2-{[(benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acid |
1860074-85-6 | 1g |
$671.0 | 2023-05-25 | ||
Enamine | EN300-7166697-2.5g |
2-{[(benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acid |
1860074-85-6 | 2.5g |
$1315.0 | 2023-05-25 | ||
Enamine | EN300-7166697-0.1g |
2-{[(benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acid |
1860074-85-6 | 0.1g |
$591.0 | 2023-05-25 | ||
Enamine | EN300-7166697-10.0g |
2-{[(benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acid |
1860074-85-6 | 10g |
$2884.0 | 2023-05-25 | ||
Enamine | EN300-7166697-5.0g |
2-{[(benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acid |
1860074-85-6 | 5g |
$1945.0 | 2023-05-25 | ||
Enamine | EN300-7166697-0.5g |
2-{[(benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acid |
1860074-85-6 | 0.5g |
$645.0 | 2023-05-25 | ||
Enamine | EN300-7166697-0.25g |
2-{[(benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acid |
1860074-85-6 | 0.25g |
$617.0 | 2023-05-25 |
2-{[(Benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acid 関連文献
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Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
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2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
2-{[(Benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acidに関する追加情報
Compound CAS No 1860074-85-6: 2-{[(Benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic Acid
The compound with CAS No 1860074-85-6, known as 2-{[(Benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acid, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzyloxy group, a carbonyl group, and a hydroxyethyl amino group attached to an acetic acid backbone. The presence of these functional groups makes it highly versatile and applicable in various chemical reactions and biological systems.
Recent studies have highlighted the potential of this compound in the development of bioactive molecules and its role as an intermediate in the synthesis of complex organic compounds. Its ability to form stable amides and esters has made it a valuable reagent in peptide synthesis and drug design. Moreover, the benzyloxy group provides excellent protection for reactive sites during synthesis, ensuring high yields and purity in the final product.
The synthesis of 2-{[(Benzyloxy)carbonyl](2-hydroxyethyl)amino}acetic acid involves a multi-step process that typically begins with the preparation of the benzyloxycarbonyl (Cbz) group. This is followed by coupling reactions to introduce the hydroxyethyl amino group onto the acetic acid backbone. The entire process requires precise control over reaction conditions to ensure optimal yields and product quality.
In terms of applications, this compound has shown promise in the field of biomedical research. Its ability to act as a protecting group in peptide synthesis has been extensively studied, with recent findings indicating its efficiency in improving the stability and solubility of peptide drugs. Additionally, its role as a precursor in the synthesis of bioactive molecules has opened new avenues for drug discovery.
The structural features of this compound also make it an ideal candidate for use in catalytic processes. Its hydroxyl groups can act as binding sites for metal catalysts, enabling efficient catalytic transformations in organic synthesis. This property has been leveraged in recent studies to develop novel catalytic systems for the production of high-value chemicals.
Furthermore, the compound's compatibility with various analytical techniques has facilitated its use in structural elucidation studies. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry have been employed to confirm its structure and study its reactivity under different conditions.
In conclusion, CAS No 1860074-85-6 represents a versatile and valuable compound in organic chemistry with wide-ranging applications in pharmaceuticals, materials science, and catalysis. Its unique structure and functional groups continue to make it a focal point for researchers seeking innovative solutions in chemical synthesis and drug development.
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